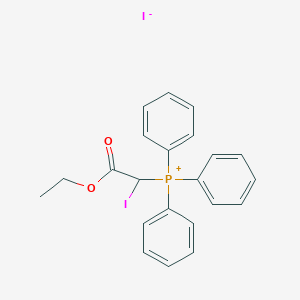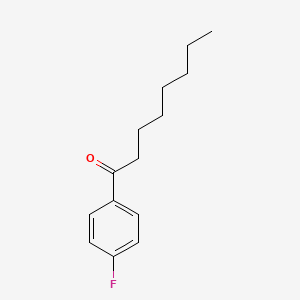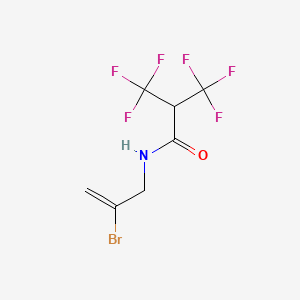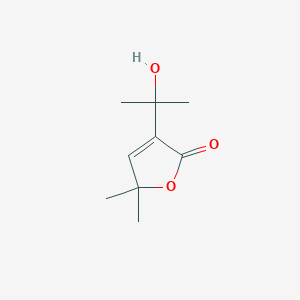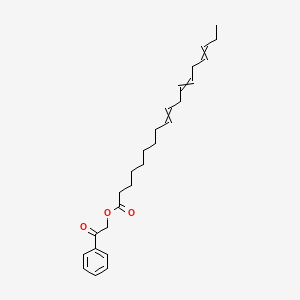
2-Oxo-2-phenylethyl octadeca-9,12,15-trienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-phenylethyl octadeca-9,12,15-trienoate is a complex organic compound with the molecular formula C26H36O3 It is an ester derivative of octadecatrienoic acid, which is a polyunsaturated fatty acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl octadeca-9,12,15-trienoate typically involves the esterification of octadecatrienoic acid with 2-oxo-2-phenylethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl octadeca-9,12,15-trienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Oxo-2-phenylethyl octadeca-9,12,15-trienoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl octadeca-9,12,15-trienoate involves its interaction with specific molecular targets and pathways. The oxo group can participate in redox reactions, while the phenyl group can engage in aromatic interactions. These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
9,12,15-Octadecatrienoic acid, phenylmethyl ester: Similar structure but with a phenylmethyl ester group instead of a 2-oxo-2-phenylethyl group.
2-Oxo-2-phenylethyl formate: Contains a formate group instead of an octadecatrienoate group.
Uniqueness
2-Oxo-2-phenylethyl octadeca-9,12,15-trienoate is unique due to the combination of its oxo and phenyl groups attached to the ethyl chain, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
111302-48-8 |
|---|---|
Molecular Formula |
C26H36O3 |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
phenacyl octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C26H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(28)29-23-25(27)24-20-17-16-18-21-24/h3-4,6-7,9-10,16-18,20-21H,2,5,8,11-15,19,22-23H2,1H3 |
InChI Key |
FMIXZISOHZQZCY-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitroaniline](/img/structure/B14332047.png)
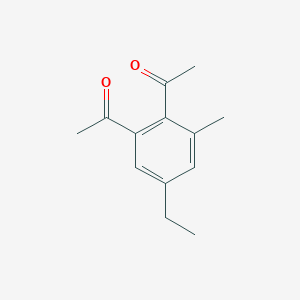
![N-[3-(2-Acetyl-4,5-dimethoxyphenyl)propyl]acetamide](/img/structure/B14332061.png)
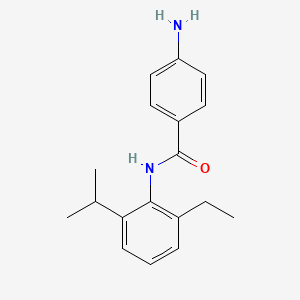
![5-[(Naphthalen-1-yl)methyl]-3-phenylcyclopent-2-en-1-one](/img/structure/B14332073.png)
![[(3-Methylquinoxalin-2-yl)oxy]acetyl chloride](/img/structure/B14332083.png)
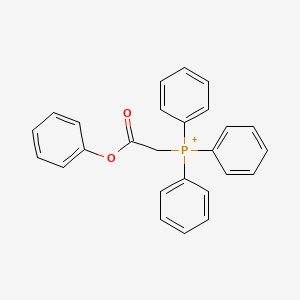
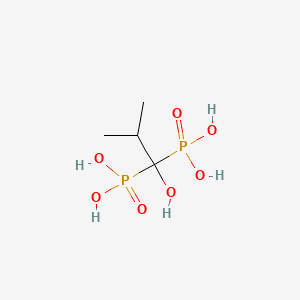
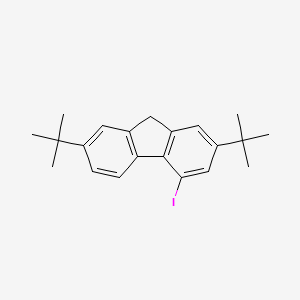
![4-[3-(4-Fluorophenoxy)propyl]-N-methylpiperazine-1-carboxamide](/img/structure/B14332100.png)
